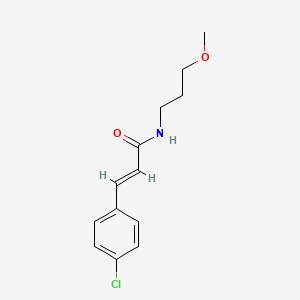
3-(4-chlorophenyl)-N-(3-methoxypropyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-N-(3-methoxypropyl)acrylamide, also known as CPMA, is a chemical compound that has gained attention for its potential use in scientific research. CPMA is a type of acrylamide derivative and has been found to have various biochemical and physiological effects.
Mécanisme D'action
3-(4-chlorophenyl)-N-(3-methoxypropyl)acrylamide binds to FKBP12 through a covalent interaction with a cysteine residue in the protein. This binding leads to conformational changes in the protein, which can affect its activity. This compound has been found to modulate the activity of several proteins, including the ryanodine receptor, which is involved in calcium signaling in muscle cells.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. For example, this compound has been shown to increase the activity of the ryanodine receptor, leading to increased calcium release from the sarcoplasmic reticulum in muscle cells. This compound has also been found to inhibit the activity of a protein called cyclophilin D, which is involved in the regulation of cell death pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(4-chlorophenyl)-N-(3-methoxypropyl)acrylamide in lab experiments is its specificity for FKBP12. This allows researchers to selectively modulate the activity of certain proteins without affecting others. However, this compound can also have off-target effects, and its use may need to be carefully controlled to avoid unwanted effects.
Orientations Futures
There are several future directions for research involving 3-(4-chlorophenyl)-N-(3-methoxypropyl)acrylamide. One area of interest is the development of more selective this compound analogs that can modulate the activity of specific proteins. Another area of interest is the use of this compound in studying the role of FKBP12 in disease states, such as cancer and neurodegenerative disorders. Additionally, this compound may have potential as a therapeutic agent for certain diseases, although further research is needed to explore this possibility.
Conclusion
In conclusion, this compound is a chemical compound that has potential as a research tool for studying the function of certain proteins in the body. This compound binds to FKBP12 and can modulate the activity of several proteins, leading to various biochemical and physiological effects. While this compound has advantages for lab experiments, its use may need to be carefully controlled to avoid unwanted effects. Future research directions for this compound include the development of more selective analogs and the exploration of its potential therapeutic applications.
Méthodes De Synthèse
3-(4-chlorophenyl)-N-(3-methoxypropyl)acrylamide can be synthesized through a reaction between 4-chlorophenyl isocyanate and 3-methoxypropylamine. The reaction is carried out in the presence of a base such as triethylamine, and the product is obtained through a purification process involving column chromatography.
Applications De Recherche Scientifique
3-(4-chlorophenyl)-N-(3-methoxypropyl)acrylamide has been found to have potential as a research tool for studying the function of certain proteins in the body. Specifically, this compound has been shown to bind to a protein called FKBP12, which is involved in the regulation of protein folding and trafficking. By binding to FKBP12, this compound can modulate the activity of certain proteins and provide insights into their function.
Propriétés
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(3-methoxypropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-17-10-2-9-15-13(16)8-5-11-3-6-12(14)7-4-11/h3-8H,2,9-10H2,1H3,(H,15,16)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGDEJQRFIXJSA-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C=CC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCNC(=O)/C=C/C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 1-({6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}carbonyl)-4-piperidinecarboxylate](/img/structure/B5033272.png)
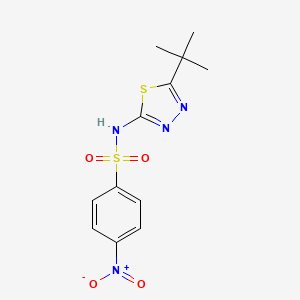
![5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5033282.png)
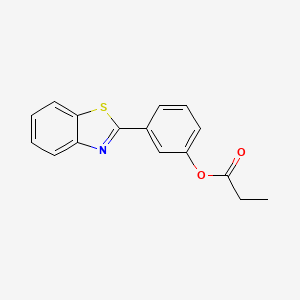
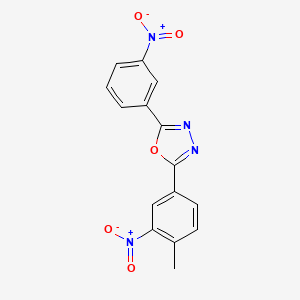


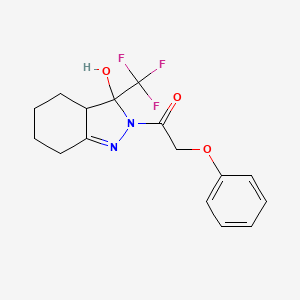
![1-methyl-4-{2-[2-(2-nitrophenoxy)ethoxy]ethyl}piperazine oxalate](/img/structure/B5033329.png)
![4-methoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5033335.png)
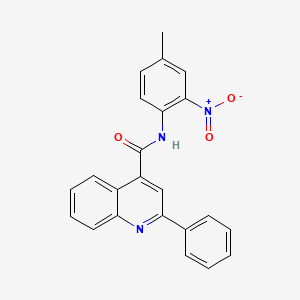

![N-[1-(2,4-dimethylphenyl)ethyl]benzamide](/img/structure/B5033368.png)
![9-(4-tert-butylbenzyl)-2-methyl-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5033373.png)
